3-Bromo-2-phenylthieno[3,2-b]pyridine

Synthetic methodology Bromination efficiency Solvent effect

3-Bromo-2-phenylthieno[3,2-b]pyridine (CAS 900535-89-9, C₁₃H₈BrNS, MW 290.18) is a halogenated heterobicyclic compound comprising a thieno[3,2-b]pyridine core with a bromine substituent at the 3-position and a phenyl ring at the 2-position. It is employed predominantly as a synthetic building block, where the C3–Br bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification into 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridine libraries.

Molecular Formula C13H8BrNS
Molecular Weight 290.18 g/mol
Cat. No. B11825556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-phenylthieno[3,2-b]pyridine
Molecular FormulaC13H8BrNS
Molecular Weight290.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(S2)C=CC=N3)Br
InChIInChI=1S/C13H8BrNS/c14-11-12-10(7-4-8-15-12)16-13(11)9-5-2-1-3-6-9/h1-8H
InChIKeyAJFVVRHGSVADAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-phenylthieno[3,2-b]pyridine: Core Intermediate for Diversifiable Thienopyridine Scaffolds


3-Bromo-2-phenylthieno[3,2-b]pyridine (CAS 900535-89-9, C₁₃H₈BrNS, MW 290.18) is a halogenated heterobicyclic compound comprising a thieno[3,2-b]pyridine core with a bromine substituent at the 3-position and a phenyl ring at the 2-position. It is employed predominantly as a synthetic building block, where the C3–Br bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification into 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridine libraries [1]. The compound is synthesized via electrophilic bromination of 2-phenylthieno[3,2-b]pyridine, with the bromination efficiency being highly solvent-dependent [2].

Why 3-Bromo-2-phenylthieno[3,2-b]pyridine Cannot Be Interchanged with Other Halogenated or Positional Isomers


The identity and position of the halogen on the thieno[3,2-b]pyridine scaffold dictate both the synthetic accessibility of downstream derivatives and their biological profile. The C3–Br bond exhibits a distinct reactivity window in palladium-catalyzed cross-coupling relative to C3–Cl (lower oxidative addition rate) and C3–I (higher cost, potential for homo-coupling side reactions), directly affecting coupling yields and product purity [1]. Furthermore, regioisomeric bromination at C7 vs. C3 produces fundamentally different vectors for fragment growth, as demonstrated by the divergent Suzuki coupling outcomes of 3-bromo-2-phenylthieno[3,2-b]pyridine vs. 7-bromo-6-phenylthieno[2,3-b]pyrazine [1]. The 2-phenyl substituent additionally modulates the electronic character of the thiophene ring, influencing both the bromination efficiency and the subsequent cross-coupling reactivity—a parameter absent in non-phenyl analogs [2].

Quantitative Differentiation of 3-Bromo-2-phenylthieno[3,2-b]pyridine: Yield, Reactivity, and Scaffold Validation Data


Bromination Yield: CH₂Cl₂ vs. Diethyl Ether – 43% Relative Improvement in Synthetic Efficiency

The synthesis of 3-bromo-2-phenylthieno[3,2-b]pyridine via electrophilic bromination of 2-phenylthieno[3,2-b]pyridine is highly solvent-dependent. When Br₂ is used in CH₂Cl₂ at 0 °C, the isolated yield reaches 60%, compared to only 42% in diethyl ether under otherwise identical conditions [1]. This represents a 43% relative improvement in synthetic yield (60% vs. 42%), directly impacting the cost-efficiency and scalability of downstream chemistry. The yield advantage is attributed to the higher solubility of the brominating agent and improved temperature control in CH₂Cl₂ [1].

Synthetic methodology Bromination efficiency Solvent effect

Suzuki Cross-Coupling Scope: C3–Br Enables Moderate-to-Excellent Yields in Diversification of the 2-Phenylthieno[3,2-b]pyridine Core

3-Bromo-2-phenylthieno[3,2-b]pyridine serves as the electrophilic partner in Suzuki cross-couplings with various (hetero)arylboronic acids, yielding 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines in moderate to excellent yields after optimization [1]. This reactivity profile confirms that the C3–Br bond in the 2-phenyl-substituted scaffold is sufficiently activated for palladium-catalyzed coupling, and the product scope encompasses diverse (hetero)aryl groups, demonstrating the compound's utility as a versatile diversification node. By contrast, the analogous C3–Cl derivative requires harsher conditions or more specialized catalyst systems for similar transformations, while the C3–I analog, though more reactive, often suffers from protodehalogenation and homo-coupling side reactions [2].

Suzuki-Miyaura coupling Palladium catalysis Library synthesis

Regiochemical Fidelity: C3 Electrophilic Substitution is Conserved Across Halogen Series, but Bromine Provides Optimal Balance of Directing and Leaving-Group Properties

Electrophilic substitution on the parent thieno[3,2-b]pyridine occurs preferentially at C3, producing chloro, bromo, and iodo derivatives in comparable yields of 44–57% [1]. While the regiochemical outcome is conserved across the halogen series, bromination delivers the most practical compromise: chlorine requires more forcing conditions for subsequent cross-coupling, and iodine introduces higher molecular weight, greater cost, and potential light-sensitivity. The 2-phenyl substituent in 3-bromo-2-phenylthieno[3,2-b]pyridine further activates the thiophene ring toward electrophilic attack while providing additional steric bulk that may enhance selectivity in subsequent transformations [2].

Electrophilic aromatic substitution Regioselectivity Halogen series

Kinase Inhibitor Scaffold Validation: Thieno[3,2-b]pyridine Core Confers High Kinome-Wide Selectivity via Non-Classical Hinge Binding

The thieno[3,2-b]pyridine scaffold has been validated as a privileged structure for developing highly selective ATP-competitive kinase inhibitors that are not ATP-mimetic. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region enables profoundly different binding modes while maintaining high kinome-wide selectivity, as demonstrated by the isomers MU1464 and MU1668 [1]. Compounds built on this scaffold, such as MU1920, achieve quality chemical probe criteria suitable for in vivo applications [1]. While 3-bromo-2-phenylthieno[3,2-b]pyridine itself is a synthetic intermediate rather than a terminal bioactive, its 2-phenyl and 3-bromo substituents position it as a direct precursor to libraries of kinase-targeting analogs, with the C3 position being a key vector for introducing selectivity-determining groups [1][2].

Kinase inhibition Hinge-binding motif Kinome selectivity

Optimal Procurement and Application Scenarios for 3-Bromo-2-phenylthieno[3,2-b]pyridine


Diversification Node for Kinase-Focused Chemical Libraries

Institutional medicinal chemistry groups building kinase-targeted compound libraries should prioritize 3-bromo-2-phenylthieno[3,2-b]pyridine as a central diversification intermediate. The C3–Br handle enables parallel Suzuki coupling with diverse (hetero)arylboronic acids to generate arrays of 3-substituted analogs in moderate-to-excellent yields [1]. The scaffold's validated ability to produce highly selective, non-ATP-mimetic kinase inhibitors [2] increases the probability of identifying quality lead compounds from libraries derived from this intermediate.

Process Chemistry Optimization Using Optimized Bromination Protocol

For CROs and CDMOs undertaking multi-gram to kilogram synthesis of this intermediate for client programs, the CH₂Cl₂-based bromination protocol (Br₂, 0 °C, 60% yield) should be adopted over the diethyl ether method (42% yield) [1]. The 18-percentage-point yield advantage translates to reduced raw material costs and fewer production batches, directly improving the commercial viability of the compound as a catalog product or custom synthesis target.

Comparative Reactivity Assessment for Halogen Selection in SAR Campaigns

When designing a structure-activity relationship (SAR) campaign around the thieno[3,2-b]pyridine core, the procurement decision between 3-bromo, 3-chloro, and 3-iodo analogs should be guided by the balanced reactivity of bromine. The C3–Br bond undergoes oxidative addition with palladium catalysts more readily than C3–Cl, yet exhibits fewer side reactions (protodehalogenation, homo-coupling) than C3–I [1][2]. This balance minimizes the need for reaction condition re-optimization across diverse coupling partners, accelerating the SAR exploration timeline.

Starting Material for Regioselective C3-Functionalized Thienopyridine Probe Synthesis

Laboratories developing chemical probes for underexplored kinases (e.g., Haspin, CDKLs, TAF1L) can employ 3-bromo-2-phenylthieno[3,2-b]pyridine as the starting point for synthesizing C3-functionalized analogs, as the scaffold has been demonstrated to yield inhibitors meeting stringent chemical probe criteria [1]. The 2-phenyl substituent provides a fixed hydrophobic anchor while the C3 position serves as the primary vector for introducing selectivity-conferring groups via Pd-catalyzed coupling.

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